3-(2-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 2-chlorophenyl group attached to a propanone backbone, which is further linked to a 2,3-dihydro-1H-indole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the following steps:
Formation of the 2-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.
Coupling with the indole moiety: The 2-chlorophenyl intermediate is then coupled with a 2,3-dihydro-1H-indole derivative through a nucleophilic substitution reaction.
Formation of the propanone backbone:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance the reaction rate and selectivity.
Purification steps: Such as recrystallization or chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(2-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one: Similar structure with a bromine atom instead of chlorine.
3-(2-fluorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one: Similar structure with a fluorine atom instead of chlorine.
3-(2-methylphenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(2-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-15-7-3-1-5-13(15)9-10-17(20)19-12-11-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRETYQCFPQQZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.